(Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid
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Description
The compound contains a methoxycarbonyl group , which is an organyl group of formula ‒COOMe. It also appears to contain a tetrahydrobenzo[b]thiophen-2-yl group, which suggests it has a bicyclic structure with a sulfur atom in one of the rings. The presence of the amino and oxo groups indicates that it might have reactive properties.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity would typically be determined experimentally. Boronic acids and their esters, for example, are known to be only marginally stable in water .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of derivatives related to this compound involves the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate on 4-aryl-2-hydroxy-4-oxobuten-2-oic acids, leading to compounds that exhibit cyclization under specific conditions to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh, Rubtsov, & Zalesov, 2009). This process highlights the compound's capacity for intramolecular cyclization and its potential use in the synthesis of complex heterocyclic structures.
Applications in Biological Studies
Research on similar compounds has identified applications in antimicrobial and antioxidant activities. For example, compounds synthesized via Stobbe condensation have been screened for their in vitro antimicrobial and antioxidant properties, showing promising antifungal and antibacterial activity against various microorganisms, as well as significant DPPH radical scavenging abilities (Raghavendra et al., 2017). This demonstrates the compound's potential utility in developing new antimicrobial and antioxidant agents.
Structural and Molecular Insights
The structural investigation of related compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations. These studies provide insights into the compound's intramolecular and intermolecular interactions, contributing to a better understanding of its chemical properties and potential applications in material science and drug development (Venkatesan et al., 2016).
Antimicrobial Activity
Some derivatives have been synthesized and tested for their antibacterial activities, showcasing the potential of these compounds in developing new antibacterial agents. This highlights the importance of structural modifications in enhancing the biological activities of these molecules (El-hashash, Essawy, & Fawzy, 2014).
Properties
IUPAC Name |
(Z)-4-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-20-14(19)12-8-4-2-3-5-9(8)21-13(12)15-10(16)6-7-11(17)18/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSWQJBAHRHEHZ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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